Potassium tungstate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

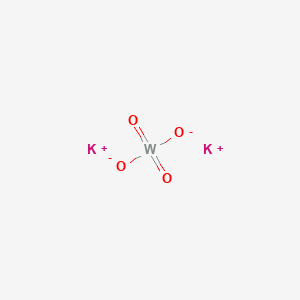

dipotassium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNGTNRWPXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White powder; Soluble in water; [Strem Chemicals MSDS] | |

| Record name | Potassium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-60-5 | |

| Record name | Potassium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6VRM0OU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Potassium Tungstate (B81510) Nanoparticles

This guide provides a comprehensive overview of the primary synthesis methodologies for producing potassium tungstate (K₂WO₄) nanoparticles. It details experimental protocols, compares quantitative data, and outlines the underlying principles for each technique. The information is tailored for professionals in research and development who require a technical understanding of nanomaterial fabrication.

Introduction to this compound Nanoparticles

This compound (K₂WO₄) is an inorganic compound that, in its nanoparticle form, exhibits enhanced properties compared to its bulk counterpart. These properties include a high surface-to-volume ratio, increased reactivity, and unique optical and catalytic characteristics.[1] These attributes make K₂WO₄ nanoparticles promising candidates for applications in catalysis, material science, and biomedicine.[1] While generally considered non-toxic in small amounts, their nanostructure may allow for controlled ion release in biological systems, opening avenues for drug delivery and other biomedical applications.[1][2][3][4]

Key properties of this compound nanoparticles include:

-

High Surface Area: Increases reactivity and efficiency in chemical processes.[1]

-

Catalytic Activity: The presence of tungsten allows for excellent performance in oxidation and reduction reactions.[1]

-

Thermal Stability: These nanoparticles can withstand high temperatures without decomposing, making them suitable for high-temperature applications.[1]

Synthesis Methodologies

Several methods have been developed to synthesize this compound nanoparticles, each offering distinct advantages and control over particle size, morphology, and crystallinity.[1] The most common techniques include hydrothermal synthesis, sol-gel synthesis, and co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed container called an autoclave.[5][6] This technique is effective for producing crystalline nanoparticles that may be unstable at higher temperatures.[5][6] The process allows for precise control over particle size and morphology by adjusting parameters such as temperature, pressure, reaction time, and precursor concentration.[6]

The following protocol is a representative example for synthesizing tungsten oxide-based nanomaterials, which can be adapted for this compound.

-

Precursor Preparation:

-

Dissolve 8.15 g (0.025 mol) of this compound (K₂WO₄) powder in 250 mL of distilled water to create a solution.

-

Acidify the K₂WO₄ solution to a pH of 1.0-1.2 using hydrochloric acid (HCl, 3 mol/L) to form a white precipitate (tungstic acid).[7]

-

Filter the precipitate and wash it sequentially with distilled water and ethanol (B145695) to remove impurities.

-

-

Hydrothermal Reaction:

-

Transfer the prepared precursor slurry into a Teflon-lined stainless steel autoclave.[8]

-

Add any necessary additives or surfactants at this stage. For example, potassium sulfate (B86663) (K₂SO₄) can be used to influence the final morphology, promoting the formation of nanorods or nanowires.[8][9]

-

Seal the autoclave and heat it to 180°C for a duration of 12-24 hours.[8]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions or byproducts.[8]

-

Dry the final nanoparticle powder in an oven at approximately 100°C.[8]

-

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemistry technique used to produce solid materials from small molecules.[10] It involves the conversion of a precursor solution (the "sol") into an integrated network (the "gel") of either discrete particles or polymers.[10][11] This method offers excellent control over the final product's purity and homogeneity at relatively low temperatures.[12] However, drawbacks can include the high cost of raw materials and long processing times.[10]

This protocol describes a general approach for synthesizing tungstate-based nanomaterials via the sol-gel method.

-

Sol Formation:

-

Prepare an aqueous solution of a tungsten precursor, such as sodium tungstate (Na₂WO₄·2H₂O) or this compound (K₂WO₄).[13]

-

In a separate container, prepare a solution containing a complexing agent, such as tartaric acid, to chelate the metal ions and control the hydrolysis and condensation rates.[12]

-

Mix the precursor and complexing agent solutions under continuous stirring to form a stable and clear sol.

-

-

Gelation:

-

Gently heat the sol (e.g., at 60-80°C) while stirring to evaporate the solvent.[12]

-

As the solvent evaporates, the concentration of the precursors increases, leading to polymerization and the formation of a viscous, transparent gel.

-

-

Aging and Drying:

-

Age the gel for a period (e.g., 24 hours) at room temperature to allow for further polycondensation and strengthening of the gel network.

-

Dry the gel in an oven at a controlled temperature (e.g., 100-120°C) to remove the remaining solvent and form a xerogel. Slow heating is crucial to prevent cracking.[12]

-

-

Calcination:

-

Calcine the dried xerogel powder at a higher temperature (e.g., 500-800°C) in a furnace. This step removes organic residues and promotes the crystallization of the desired this compound phase.

-

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Co-precipitation Method

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles.[14][15] It involves the simultaneous precipitation of multiple components from a common solution. The key is to exceed the solubility limit of the desired compound by adding a precipitating agent, often a base.[14] This method allows for large-scale production, but controlling particle size and preventing agglomeration can be challenging.[16]

This is a generalized protocol for synthesizing nanoparticles via co-precipitation.

-

Solution Preparation:

-

Prepare an aqueous solution containing the metal precursor salts in the desired stoichiometric ratio. For K₂WO₄, this would involve dissolving a soluble potassium salt and a soluble tungsten salt.

-

-

Precipitation:

-

While vigorously stirring the precursor solution, slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), to raise the pH.[14]

-

The addition of the base will cause the metal hydroxides or oxides to precipitate out of the solution.

-

Continue stirring for a set period (e.g., 30 minutes to several hours) to ensure a complete reaction. The mixture may be left to age overnight to allow for full precipitate formation.[14]

-

-

Product Recovery and Treatment:

-

Separate the precipitate from the solution via centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove residual ions and byproducts.

-

Dry the precipitate in an oven at a moderate temperature (e.g., 80-100°C).

-

-

Calcination (Optional):

-

If the initial precipitate is a hydroxide or contains other intermediates, a final calcination step at a higher temperature may be required to convert it to the desired crystalline this compound phase.

-

Caption: Workflow for the co-precipitation synthesis of this compound nanoparticles.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the properties of the resulting nanoparticles. The following tables summarize key parameters and outcomes associated with the described techniques.

Table 1: Qualitative Comparison of Synthesis Methods

| Feature | Hydrothermal | Sol-Gel | Co-precipitation |

| Principle | Crystallization from hot aqueous solution under high pressure | Conversion of a molecular precursor solution (sol) into a solid network (gel) | Simultaneous precipitation of components from a solution by adding a precipitating agent |

| Process Complexity | Moderate (requires specialized autoclave) | High (multi-step, requires careful control) | Low (simple setup) |

| Crystallinity | High, well-defined crystals[6] | Initially amorphous, requires calcination for crystallinity[11] | Variable, often requires calcination |

| Particle Size Control | Good | Excellent | Fair to Good |

| Purity/Homogeneity | Good | Excellent | Good, but susceptible to impurities[14] |

| Scalability | Moderate | Difficult, long processing times[10] | Excellent, suitable for large yields[16] |

| Cost | Moderate | High (precursor costs)[10] | Low |

Table 2: Example Experimental Parameters and Resulting Nanoparticle Characteristics

| Synthesis Method | Precursors | Additive/Agent | Temperature (°C) | Time (h) | Avg. Particle Size | Reference |

| Hydrothermal | K₂WO₄, HCl | K₂SO₄ | 180 | 12-24 | ~24 nm (crystallite) | [8][9] |

| Co-precipitation | (Generic Tungstate/Potassium Salts) | NH₄OH / NaOH | Room Temp | 1-24 | 22-26 nm | [14][17] |

| Thermal Evaporation | WO₃, KI | - | 550-850 | - | Nanowires | [18] |

| Combustion Aerosol | (Metal Ion Solution) | - | Flame Temp | (Rapid) | Variable Crystal Size | [19] |

Characterization of Nanoparticles

After synthesis, a suite of characterization techniques is employed to verify the identity, size, morphology, and crystal structure of the nanoparticles.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the nanoparticles. The diffraction peaks can be compared to standard patterns (e.g., JCPDS cards) to confirm the formation of K₂WO₄.[8][18][20]

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for direct measurement of their size, shape, and lattice structure.[18][21]

-

Scanning Electron Microscopy (SEM): Used to observe the surface morphology and agglomeration state of the nanoparticle powders.[13]

Applications in Drug Development

The unique properties of nanoparticles make them highly attractive for biomedical applications, particularly in drug delivery.[2][4] Due to their small size and large surface area, nanoparticles can exhibit increased solubility and bioavailability.[2] this compound nanoparticles, noted for their potential biocompatibility, can be explored as carriers for therapeutic agents.[1]

Potential advantages for drug delivery systems include:

-

Targeted Delivery: The nanoparticle surface can be modified to target specific cells or tissues, reducing systemic toxicity.[3][4]

-

Controlled Release: Drugs can be encapsulated within or adsorbed onto the nanoparticles, allowing for sustained release over time, which improves patient compliance.[2][4]

-

Enhanced Stability: Encapsulation within a nanoparticle can protect sensitive drug molecules from degradation in the body.[3]

While research into K₂WO₄ for these specific applications is emerging, related tungsten-based nanoparticles have shown promise in antimicrobial, anticancer, and anti-tuberculosis activities, suggesting a strong potential for future development.[22]

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, with hydrothermal, sol-gel, and co-precipitation techniques being the most prominent. The choice of method depends on the desired characteristics of the final product, such as crystallinity, particle size, and purity, as well as practical considerations like cost and scalability. The hydrothermal method is ideal for producing highly crystalline particles, the sol-gel method offers unparalleled control over purity and homogeneity, and co-precipitation provides a simple, low-cost route for large-scale production. Continued research into refining these synthesis protocols will further unlock the potential of this compound nanoparticles for advanced applications in catalysis, electronics, and drug development.

References

- 1. nanorh.com [nanorh.com]

- 2. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. [1404.2612] Synthesis of Tungsten Oxide Nanoparticles using a Hydrothermal Method at Ambient Pressure [arxiv.org]

- 8. thaiscience.info [thaiscience.info]

- 9. ppam.semnan.ac.ir [ppam.semnan.ac.ir]

- 10. matec-conferences.org [matec-conferences.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 575v Analysis of the Sol-Gel Synthesis of Tungsten-Based Nanomaterials In a Multiphase Semi-Batch Reactor [skoge.folk.ntnu.no]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of Potassium Titanyl Phosphate (KTiOPO4) Nanocrystals: The Impact of Hydrothermal and Co-Precipitation Methods with Oxalic Acid Capping Agent [nanochemres.org]

- 18. mdpi.com [mdpi.com]

- 19. [2508.06669] Potassium polytungstate nanoparticles by combustion aerosol technology for benzene sensing [arxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Potassium Tungstate

This technical guide provides a comprehensive analysis of the crystal structure of potassium tungstate (B81510) (K₂WO₄) and related polytungstate compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols for synthesis and analysis, and visualizations of crystal structures and experimental workflows.

Crystal Structure of Potassium Tungstate (K₂WO₄)

The most widely accepted crystal structure of this compound at ambient conditions is monoclinic. It belongs to the space group C2/m.[1][2] While another monoclinic structure with space group P2₁/c has been suggested by computational methods, the C2/m model is experimentally verified and more commonly referenced.[1][2]

The structure consists of isolated WO₄ tetrahedra, with the tungsten atoms at the center and oxygen atoms at the vertices. These tetrahedra are linked by potassium ions, which are coordinated to eight oxygen atoms.[2]

Crystallographic Data

The following tables summarize the key crystallographic data for K₂WO₄ with the C2/m space group.

Table 1: Lattice Parameters of K₂WO₄

| Parameter | Value (Koster et al., 1969)[1] | Value (Materials Project)[2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 12.39 | 12.38 |

| b (Å) | 6.105 | 6.10 |

| c (Å) | 7.560 | 7.54 |

| α (°) | 90 | 90 |

| β (°) | 115.96 | 115.76 |

| γ (°) | 90 | 90 |

| Volume (ų) | 512.4 | 512.70 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for K₂WO₄ (Materials Project) [2]

| Atom | Wyckoff Symbol | x | y | z | U_iso (Ų) |

| K1 | 4i | 0.5075 | 0 | 0.2329 | |

| K2 | 4i | 0.6554 | 0.5 | 0.7488 | |

| W | 4i | 0.6758 | 0.5 | 0.2276 | |

| O1 | 4i | 0.9129 | 0 | 0.6375 | |

| O2 | 4i | 0.8337 | 0.5 | 0.3863 | |

| O3 | 8j | 0.6424 | 0.7391 | 0.0755 |

Note: Isotropic displacement parameters are not explicitly provided in the database but are part of the complete crystallographic information file (CIF). Anisotropic displacement parameters, which describe the thermal motion of atoms in different directions, are also available in the full CIF data.

Table 3: Selected Bond Lengths and Angles for K₂WO₄ (Materials Project) [2]

| Bond | Length (Å) | Angle | Angle (°) |

| W-O | 1.79 | O-W-O | (Varies) |

| K-O | 2.66 - 3.24 |

Visualization of the K₂WO₄ Crystal Structure

The following diagram illustrates the arrangement of atoms in the K₂WO₄ unit cell.

Caption: A simplified 2D representation of the K₂WO₄ crystal structure, highlighting the WO₄ tetrahedra and the coordination of potassium ions.

Crystal Structures of Potassium Polytungstates

As the ratio of tungsten to potassium increases, polytungstate compounds with more complex structures are formed. These structures are characterized by corner- and edge-sharing WO₆ octahedra.

Potassium Ditungstate (K₂W₂O₇)

Potassium ditungstate crystallizes in a monoclinic system with the space group P2₁/c.

Table 4: Crystallographic Data for K₂W₂O₇

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.889 |

| b (Å) | 6.198 |

| c (Å) | 14.097 |

| α (°) | 90 |

| β (°) | 90.3 |

| γ (°) | 90 |

| Volume (ų) | 339.5 |

Potassium Tritungstate (K₂W₃O₁₀)

Potassium tritungstate has a monoclinic crystal structure belonging to the space group P2/c.[3]

Table 5: Crystallographic Data for K₂W₃O₁₀ [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.947 |

| b (Å) | 3.864 |

| c (Å) | 31.955 |

| α (°) | 90 |

| β (°) | 90.0 |

| γ (°) | 90 |

| Volume (ų) | 1350.4 |

Potassium Tetratungstate (K₂W₄O₁₃)

Potassium tetratungstate exhibits a trigonal crystal structure with the space group P3.[4]

Table 6: Crystallographic Data for K₂W₄O₁₃ [4]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3 |

| a (Å) | 15.566 |

| b (Å) | 15.566 |

| c (Å) | 3.846 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 807.2 |

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals of this compound are essential for accurate structural analysis. The flux growth method is a common technique for obtaining such crystals.

Protocol: Flux Growth of K₂WO₄ Single Crystals

-

Precursor Preparation:

-

Mix high-purity potassium carbonate (K₂CO₃) and tungsten trioxide (WO₃) in a 1:1 molar ratio for K₂WO₄.

-

For the flux, use potassium ditungstate (K₂W₂O₇), which has a lower melting point. A typical ratio of solute (K₂WO₄ precursors) to flux (K₂W₂O₇) is between 1:10 and 1:100.[5]

-

-

Crucible and Furnace Setup:

-

Place the mixture in a platinum crucible. Platinum is used due to its high melting point and resistance to reaction with the molten flux.

-

Place the crucible in a programmable furnace.

-

-

Heating and Soaking:

-

Ramp the furnace temperature to a point above the melting point of the flux but below the decomposition temperature of the solute. A typical temperature for tungstate systems is around 1000-1200 °C.

-

Hold the temperature at this "soaking" stage for several hours to ensure complete dissolution and homogenization of the solute in the flux.

-

-

Slow Cooling:

-

Slowly cool the furnace at a controlled rate, typically between 1-5 °C per hour. This slow cooling is critical for the nucleation and growth of large, high-quality single crystals.

-

-

Crystal Harvesting:

-

Once the furnace has cooled to a temperature just above the melting point of the flux, remove the crucible.

-

The crystals can be separated from the molten flux by decanting the liquid or by using a centrifuge designed for high-temperature applications.

-

Alternatively, the entire system can be cooled to room temperature, and the solidified flux can be dissolved in a suitable solvent (e.g., hot water or a dilute acid) that does not affect the K₂WO₄ crystals.[5]

-

-

Post-Growth Processing:

-

Clean the harvested crystals with appropriate solvents to remove any residual flux.

-

Inspect the crystals for quality and size under a microscope.

-

Caption: A flowchart illustrating the key steps in the flux growth method for synthesizing K₂WO₄ single crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general workflow for determining the crystal structure of a synthesized this compound crystal.

Protocol: Single-Crystal XRD Analysis

-

Crystal Selection and Mounting:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or in a cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal through a range of angles. The exposure time per frame and the total rotation range will depend on the crystal's scattering power and symmetry.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the unit cell parameters and the crystal's space group from the diffraction data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using a least-squares method, such as the Rietveld refinement technique.[6] This involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and other parameters to minimize the difference between the observed and calculated diffraction patterns.

-

-

Structure Validation and Analysis:

-

Validate the final refined structure using crystallographic software to check for consistency and reasonableness of bond lengths, angles, and other geometric parameters.

-

Generate tables of atomic coordinates, displacement parameters, bond lengths, and bond angles.

-

Create visualizations of the crystal structure.

-

Caption: A flowchart outlining the workflow for single-crystal X-ray diffraction analysis.

Phase Transitions in this compound

This compound undergoes phase transitions at elevated temperatures. Temperature-dependent Raman spectroscopy studies have shown that the monoclinic C2/m phase of K₂WO₄ is stable in the temperature range of 295–723 K. Above this temperature, it undergoes at least two phase transformations.

The exact nature of these high-temperature phases is a subject of ongoing research, but they are likely to involve changes in the orientation and arrangement of the WO₄ tetrahedra. In-situ high-temperature X-ray diffraction is a key technique for characterizing these high-temperature crystal structures.

The K₂O-WO₃ phase diagram provides a broader context for the thermal behavior of potassium tungstates, showing the stability regions of different polytungstate compounds as a function of temperature and composition.

Caption: A diagram illustrating the known phase transitions of K₂WO₄ with increasing temperature.

References

Thermal Stability of Potassium Tungstate Compounds: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal stability of various potassium tungstate (B81510) compounds, including simple tungstates (K₂WO₄), polytungstates (K₂WₙO₃ₙ₊₁), and potassium tungsten bronzes (KₓWO₃). The thermal behavior of these materials is critical for their application in fields such as catalysis, scintillating materials, and electrochemistry. This document details the experimental methodologies used for thermal analysis, presents quantitative data on thermal decomposition and phase transitions, and illustrates key processes through workflow and pathway diagrams. The information is intended for researchers, scientists, and professionals in materials science and drug development who utilize these compounds.

Experimental Methodologies for Thermal Analysis

The thermal stability of potassium tungstate compounds is primarily investigated using a suite of thermoanalytical techniques. These methods provide quantitative data on mass changes, phase transitions, and decomposition temperatures.

Experimental Protocols

-

Simultaneous Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often performed simultaneously to correlate thermal events with mass changes.[1][2] A typical procedure involves placing a precisely weighed sample (e.g., K₂WO₄) in a crucible (e.g., platinum) within a device like a NETZSCH STA 449 F1 Jupiter®.[1] The sample is heated at a controlled rate in a controlled atmosphere (e.g., high-purity argon).[1] Mass loss is monitored by TGA, while heat flow changes, indicating phase transitions (solid-solid or fusion), are measured by DSC.[1][3] The equipment is calibrated using standards with known transition temperatures, such as C₆H₅COOH.[1]

-

Isothermal Annealing: This method is used to determine the stability of a compound at a specific temperature over time.[4] For instance, oxide tungsten bronze (OTB) powders are held at various temperatures (e.g., 373–1173 K) for a set duration (e.g., 2 hours) in a specific atmosphere (air or argon).[4] The resulting material is then analyzed to determine if any phase changes have occurred.[4]

-

X-ray Diffraction (XRD): XRD is a crucial technique used to identify the crystalline phases of the material before and after thermal treatment.[4] By comparing the diffraction patterns, researchers can identify decomposition products or new crystalline structures that have formed.[1] High-temperature XRD (HT-XRD) can also be used to track phase changes as the material is heated.

Below is a diagram illustrating a typical experimental workflow for assessing the thermal stability of these compounds.

Thermal Properties of this compound (K₂WO₄)

This compound (K₂WO₄) is the simplest salt in this family. It is generally stable at high temperatures but can exhibit minor mass loss due to volatilization before melting.

| Compound | Technique | Atmosphere | Mass Loss (%) | Temperature Range | Reference |

| K₂WO₄ | TGA | Argon | -0.63 | Not Specified | [1] |

Thermal Properties of Potassium Polytungstates

Potassium polytungstates are compounds with a higher molar ratio of tungsten trioxide to potassium oxide. These compounds typically do not melt congruently; instead, they decompose into a solid phase and a liquid phase at a specific temperature. The thermal stability generally increases with the tungsten content.[5]

| Compound | Formula | W:K Ratio | Melting Behavior | Temperature (°C) | Reference |

| Potassium Ditungstate | K₂W₂O₇ | 2:1 | Incongruent Melting | 684 | [5] |

| Potassium Tritungstate | K₂W₃O₁₀ | 3:1 | Incongruent Melting | 842 | [5] |

| Potassium Tetratungstate | K₂W₄O₁₃ | 4:1 | Incongruent Melting | 912 | [5] |

| Potassium Hexatungstate | K₂W₆O₁₉ | 6:1 | Incongruent Melting | 964 | [5] |

| Eutectic Mixture | K₂WO₄-K₂W₂O₇ | ~1.7:1 | Eutectic Melting | 633 | [5] |

Thermal Properties of Potassium Tungsten Bronzes (KₓWO₃)

Potassium tungsten bronzes (KₓWO₃) are non-stoichiometric compounds known for their metallic luster and interesting electronic properties. Their thermal stability is highly dependent on their crystal structure and the surrounding atmosphere.[4]

| Structure | Example Formula | Atmosphere | Stability Limit | Decomposition Behavior | Reference |

| Hexagonal | K₀.₃WO₃ | Air | Stable up to 500°C (773 K) | Phase composition does not change. | [4] |

| Hexagonal | K₀.₃WO₃ | Inert | Stable across the studied range | Phase composition remains constant. | [4] |

| Tetragonal | K₀.₄₇₅WO₃ | Air | Stable up to 400°C (673 K) | Partially oxidizes above 400°C. | [4] |

| Tetragonal | K₀.₄₇₅WO₃ | Argon | Stable up to 800°C (1073 K) | Stable. | [4] |

| Cubic | (Na₀.₇₄WO₃ type) | Air | Stable up to 400°C (673 K) | Decomposes. | [4] |

| Cubic | (Na₀.₇₄WO₃ type) | Argon | Stable up to 600°C (873 K) | Stable. | [4] |

The decomposition of tetragonal tungsten bronzes in an oxidizing atmosphere involves the formation of new bronzes with a lower potassium content, along with tungsten trioxide (WO₃) and alkali ditungstates.[4] This process is illustrated in the diagram below.

Summary and Conclusion

The thermal stability of this compound compounds varies significantly with their stoichiometry and crystal structure.

-

This compound (K₂WO₄) is highly stable, showing minimal mass loss at elevated temperatures before melting.

-

Potassium polytungstates exhibit increasing thermal stability with a higher tungsten-to-potassium ratio, undergoing incongruent melting at progressively higher temperatures.

-

Potassium tungsten bronzes are sensitive to the atmosphere, with hexagonal structures showing the highest stability. Tetragonal and cubic forms are prone to oxidation in air at temperatures above 400°C.

A thorough understanding of this thermal behavior, gained through robust experimental techniques like TGA, DSC, and XRD, is essential for the successful application of these versatile materials in various scientific and industrial fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Thermal stability and electrophysical properties of oxide tungsten bronzes produced by electrolysis of melts - Semerikova - Melts [vietnamjournal.ru]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Potassium Tungstate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium tungstate (B81510) (K₂WO₄) is an inorganic salt with diverse applications, including as a catalyst and a reagent in chemical synthesis. A thorough understanding of its solubility characteristics is paramount for its effective utilization in various experimental and industrial settings, particularly within the realms of chemical research and pharmaceutical development. This technical guide provides a detailed overview of the solubility of potassium tungstate in water and a range of common organic solvents. It consolidates available quantitative and qualitative data, outlines a standardized experimental protocol for solubility determination, and presents a logical workflow for this process. This document is intended to serve as a foundational resource for laboratory professionals engaged in work that requires the dissolution of this compound.

Solubility Profile of this compound

The solubility of this compound is fundamentally dictated by the principle of "like dissolves like." As a polar inorganic salt, its solubility is greatest in polar solvents, most notably water. In contrast, its solubility in organic solvents, particularly those with low polarity, is significantly limited.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in water and provides qualitative assessments of its solubility in key organic solvents. The qualitative data for organic solvents is based on established chemical principles and analogous behavior of similar inorganic salts, such as sodium tungstate and ammonium (B1175870) metatungstate, which also exhibit very low solubility in these media.[1][2][3]

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |

| Water | H₂O | Polar Protic | 51.5 | 20 | [2] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Insoluble | Ambient | [2] |

| Methanol | CH₃OH | Polar Protic | Very Low / Insoluble (inferred) | Ambient | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Very Low / Insoluble (inferred) | Ambient | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Low / Insoluble (inferred) | Ambient | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Very Low / Insoluble (inferred) | Ambient |

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of this compound in a given organic solvent. This protocol is designed to provide reliable and reproducible results.

Materials and Equipment

-

This compound (anhydrous, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Thermostatically controlled oven

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Drying agent (e.g., silica (B1680970) gel)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the this compound.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization upon cooling.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial.

-

Record the exact volume or mass of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the saturated solution in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of this compound (921°C).

-

Continue heating until the mass of the vial with the dried solute is constant, indicating complete solvent evaporation.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty collection vial from the final mass of the vial with the dried solute.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents, highlighting its high solubility in water and general insolubility in common organic solvents. For researchers and professionals in drug development and other scientific fields, the provided experimental protocol offers a robust methodology for the precise determination of solubility in specific solvent systems. The visualized workflow further clarifies this process, ensuring that experimental designs are both efficient and effective. Given the limited quantitative data for organic solvents, it is imperative that experimental validation is conducted for any application where the concentration of dissolved this compound is a critical parameter.

References

An In-depth Technical Guide to the Hydrothermal Synthesis of Potassium Tungstate Microstructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of potassium tungstate (B81510) microstructures, a process of significant interest for the development of novel materials with applications in catalysis, electrochromism, and potentially drug delivery systems. This document details the underlying principles, experimental protocols, and the influence of various synthesis parameters on the morphology of the final product.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. In the context of potassium tungstate, this technique facilitates the reaction of tungsten and potassium precursors in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure increase the solubility of the reactants and promote the crystallization of the desired this compound phase.

The morphology of the resulting microstructures is highly dependent on a range of experimental parameters, including the choice of precursors, the presence and concentration of additives, the pH of the solution, the reaction temperature, and the duration of the synthesis. By carefully controlling these variables, researchers can selectively synthesize this compound with diverse morphologies, such as nanorods, nanowires, and platelets.

The Critical Role of Additives in Morphological Control

Additives play a pivotal role in directing the growth and final morphology of this compound microstructures during hydrothermal synthesis. Among these, potassium sulfate (B86663) (K₂SO₄) has been identified as a particularly effective agent for promoting the formation of one-dimensional (1D) nanostructures like nanorods and nanowires.[1][2]

The mechanism behind this morphological control is attributed to the selective adsorption of sulfate ions (SO₄²⁻) onto specific crystallographic planes of the growing this compound crystals.[1][2] This adsorption inhibits the growth of these planes, leading to anisotropic growth and the formation of elongated structures. In the absence of K₂SO₄, the hydrothermal synthesis typically yields square platelet-like microstructures.[1]

Data Presentation: Synthesis Parameters and Resulting Microstructures

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of this compound microstructures, highlighting the relationship between experimental conditions and the resulting morphology.

Table 1: Effect of K₂SO₄ on the Morphology of K₂W₄O₁₃

| Precursor (Tungsten Source) | K₂SO₄ Presence | Temperature (°C) | Time (h) | Resulting Morphology | Dimensions | Reference |

| WO₃ · xH₂O | Present (sufficient amount) | 180 | - | Nanorods | Diameter: ~12 nm, Length: tens to hundreds of nm | [1] |

| WO₃ · xH₂O | Present (lesser amount) | 180 | - | Shorter Nanorods | - | [1] |

| WO₃ · xH₂O | Absent | 180 | - | Square Platelets | Width: ~100 nm | [1] |

| WO₃ · 0.33H₂O | Present | 180 | - | Nanowires | Diameter: 11.7 ± 3.5 nm, Length: up to several hundred nm | [3] |

| WO₃ · 0.33H₂O | Absent | - | - | Irregular Platelets | 20-50 nm | [3] |

Table 2: Synthesis of Hexagonal Potassium Tungsten Bronze (K₀.₃₃WO₃) Nanowires

| Precursor (Tungsten Source) | Additives | Temperature (°C) | Time (h) | Resulting Morphology | Dimensions | Reference |

| WO₃ sol from K₂WO₄ | Citric Acid, K₂SO₄ | 180 | 24 | Single-crystal Nanowires | - |

Table 3: Influence of Stirring on the Synthesis of K₂W₄O₁₃ Nanorods

| Temperature (°C) | Time (h) | Stirring Speed (rpm) | Synthesis Yield | Effect on Morphology | Reference |

| - | - | 0 (static) | 24.6% | - | [3] |

| - | - | Increased | Significantly Increased | - | [3] |

| 180 | 6 | 0-700 | - | No observable effect | [3] |

| Lower Temperature or Shorter Time | 0-700 | - | - | Significant enhancement of crystallization | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of two common this compound microstructures: K₂W₄O₁₃ nanorods and hexagonal potassium tungsten bronze (K₀.₃₃WO₃) nanowires.

Synthesis of K₂W₄O₁₃ Nanorods

This protocol is based on the hydrothermal treatment of a tungstic acid hydrate (B1144303) precipitate in the presence of potassium sulfate.[1]

Materials:

-

Tungsten (VI) oxide hydrate (WO₃ · xH₂O) precipitate

-

Potassium sulfate (K₂SO₄)

-

Deionized water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Oven

-

Centrifuge

-

Washing bottles

-

Beakers and other standard laboratory glassware

Procedure:

-

Prepare a suspension of the WO₃ · xH₂O precipitate in deionized water.

-

Add a desired amount of K₂SO₄ to the suspension. The concentration of K₂SO₄ will influence the aspect ratio of the resulting nanorods.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C in an oven.

-

Maintain the temperature for a specified duration (e.g., 12-48 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation.

-

Wash the product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Synthesis of Hexagonal Potassium Tungsten Bronze (K₀.₃₃WO₃) Nanowires

This protocol describes a method for synthesizing single-crystal K₀.₃₃WO₃ nanowires using a prepared WO₃ sol.

Materials:

-

This compound (K₂WO₄)

-

Hydrochloric acid (HCl, 3 mol·L⁻¹)

-

Citric acid (0.1 mol·L⁻¹)

-

Potassium sulfate (K₂SO₄)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless-steel autoclave (20 mL)

-

Oven

-

Magnetic stirrer

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of WO₃ sol:

-

Dissolve 8.15 g (0.025 mol) of this compound powder in 250 mL of distilled water.

-

Acidify the K₂WO₄ solution to a pH of 1-1.2 using 3 mol·L⁻¹ HCl solution to form a white precipitate.

-

Filter the white precipitate and wash it sequentially with deionized water and ethanol.

-

Disperse the washed precipitate in a 0.1 mol·L⁻¹ citric acid solution to obtain a translucent, homogeneous, and stable WO₃ sol.

-

-

Hydrothermal Synthesis:

-

Transfer 15 mL of the prepared WO₃ sol to a 20-mL Teflon-lined stainless-steel autoclave.

-

Add a specific amount of K₂SO₄ to the autoclave.

-

Seal the autoclave and maintain it at 180°C for 24 hours.

-

-

Product Collection:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Filter the dark blue product.

-

Wash the product several times with distilled water and absolute ethanol.

-

Dry the final product in a vacuum at room temperature.

-

Visualization of Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the proposed mechanism for the morphological control of this compound microstructures.

Caption: General experimental workflow for the hydrothermal synthesis of this compound microstructures.

Caption: Proposed mechanism for the morphological control by K₂SO₄ in this compound synthesis.

References

A Technical Guide to Flame Aerosol Synthesis of Potassium Tungstate Nanopowders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flame aerosol synthesis (FAS), specifically flame spray pyrolysis (FSP), for the production of potassium tungstate (B81510) nanopowders. While specific quantitative data for potassium tungstate (K₂WO₄) is limited in publicly available literature, this document outlines the fundamental principles, experimental protocols, and key process parameters based on the synthesis of closely related compounds, such as potassium polytungstate (K₂W₇O₂₂), and the broader field of mixed-metal oxide nanoparticle synthesis via FSP.

Introduction to Flame Aerosol Synthesis

Flame aerosol synthesis is a versatile and scalable gas-phase method for the rapid, single-step production of a wide variety of nanostructured materials, including complex metal oxides.[1][2] In a typical FSP process, a liquid precursor containing the desired metal compounds dissolved in a combustible solvent is atomized into fine droplets.[3] These droplets are then ignited and combusted in a flame. The high temperatures within the flame lead to the evaporation of the solvent and the decomposition of the precursors, followed by the nucleation, coagulation, and sintering of the desired nanoparticles.[4] The resulting nanopowder is then rapidly quenched and collected.[3]

This method offers several advantages over traditional wet-chemistry techniques, including high product purity, continuous production, and control over particle size, crystallinity, and morphology by tuning the process parameters.[1][2]

Experimental Protocol: Flame Spray Pyrolysis of this compound

This section details a generalized experimental protocol for the synthesis of this compound nanopowders using a laboratory-scale flame spray pyrolysis setup.

Precursor Preparation

The selection of appropriate precursors is critical for a successful synthesis. Organometallic compounds that are soluble in organic solvents are commonly used in FSP.[5] For the synthesis of this compound, separate or combined precursors for potassium and tungsten are required.

-

Tungsten Precursors: Ammonium tungstate hydrate (B1144303) and tungsten benzyl (B1604629) alkoxide have been used for the flame synthesis of tungsten oxides.[6] Another potential precursor is a tungstate salt of a long-chain amine, such as Primene JM-T tungstate.[7] Dioxo-fluoroalkoxide tungsten(VI) complexes have also been explored for aerosol-assisted deposition of tungsten oxides.[8][9]

-

Potassium Precursors: Potassium carboxylates, such as potassium 2-ethylhexanoate, are a common choice for introducing potassium in FSP due to their solubility in organic solvents and commercial availability.

-

Solvent: A mixture of organic solvents is often used to achieve the desired viscosity and combustion enthalpy. Common solvents include ethanol, xylene, and diethylene glycol monobutyl ether.[6][7]

Protocol:

-

Separately dissolve the chosen tungsten and potassium precursors in a suitable organic solvent or solvent mixture to the desired molar concentrations.

-

If using separate precursors, mix the individual solutions in the desired stoichiometric ratio (e.g., a 2:1 molar ratio of K:W for K₂WO₄).

-

Stir the final precursor solution vigorously to ensure homogeneity.

Flame Spray Pyrolysis Apparatus and Operation

A typical FSP setup consists of a precursor delivery system, a spray nozzle, an ignition source, a reaction chamber, and a particle collection system.

Apparatus Components:

-

Precursor Delivery: A syringe pump is used to feed the liquid precursor solution to the nozzle at a controlled flow rate.

-

Spray Nozzle: A two-fluid nozzle is commonly employed, where the precursor solution is atomized by a high-velocity dispersion gas (typically oxygen).

-

Ignition: A supporting pilot flame (e.g., methane/oxygen) at the nozzle outlet ignites the spray.

-

Reaction Chamber: An open or enclosed chamber where the combustion and particle formation occur. An enclosure allows for better control of the atmosphere.[10]

-

Collection System: A filter (e.g., glass fiber) placed above the flame, often with the aid of a vacuum pump, to collect the synthesized nanopowder.[11]

Operational Procedure:

-

Ignite the pilot flame (methane and oxygen).

-

Start the flow of the dispersion gas (oxygen) through the nozzle.

-

Initiate the precursor solution feed using the syringe pump. The atomized spray will ignite, forming a stable flame.

-

Allow the synthesis to proceed for the desired duration.

-

The nanopowder product is carried by the gas stream and collected on the filter.

-

After the synthesis is complete, turn off the precursor feed, followed by the dispersion gas and pilot flame.

-

Carefully collect the nanopowder from the filter.

Key Process Parameters and Their Influence on Nanoparticle Properties

The characteristics of the final this compound nanopowder can be tailored by controlling several key process parameters. The expected influences are summarized in the table below.

| Parameter | Influence on Nanoparticle Properties | Citation(s) |

| Precursor Concentration | Higher concentrations generally lead to larger particle sizes due to increased particle collision and coagulation rates. | [11] |

| Flame Temperature | Affects crystallinity and phase purity. Higher temperatures promote the formation of more stable crystalline phases and can lead to increased sintering and larger particle sizes. | [1] |

| Residence Time | The time particles spend in the high-temperature region of the flame. Longer residence times can lead to increased particle growth and sintering. | [4][12] |

| Dispersion Gas Flow Rate | A higher flow rate can result in smaller droplets, a shorter residence time, and potentially smaller nanoparticles. It also influences the flame height and temperature. | [12] |

| Precursor Feed Rate | Influences the overall production rate and can affect the flame temperature and particle concentration in the flame. | [1] |

| K/W Molar Ratio | Determines the stoichiometry of the final product. For K₂W₇O₂₂, a K/W ratio of up to 0.6 has been shown to be tolerated by the crystal lattice. |

Characterization of this compound Nanopowders

After synthesis, the nanopowders should be thoroughly characterized to determine their physical and chemical properties. Common techniques include:

-

X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the this compound.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanopowder.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements.

-

Scanning Electron Microscopy (SEM): To observe the overall morphology and agglomeration state of the collected powder.

Visualizations

Experimental Workflow for Flame Aerosol Synthesis

The following diagram illustrates the typical workflow for the flame aerosol synthesis of this compound nanopowders.

Caption: Experimental workflow for the flame aerosol synthesis of this compound nanopowders.

Logical Relationships in Flame Spray Pyrolysis

The following diagram illustrates the key logical relationships between process stages and influencing factors in flame spray pyrolysis.

Caption: Logical relationships in the flame spray pyrolysis process for nanoparticle synthesis.

References

- 1. Andreas T. Güntner | ETH Zurich | 24 Publications | Related Authors [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.uef.fi [sites.uef.fi]

- 4. researchgate.net [researchgate.net]

- 5. technology.matthey.com [technology.matthey.com]

- 6. researchgate.net [researchgate.net]

- 7. Publications up to 2023 – Human-centered Sensing Laboratory | ETH Zurich [hsl.ethz.ch]

- 8. Dioxo-Fluoroalkoxide Tungsten(VI) Complexes for Growth of WOx Thin Films by Aerosol-Assisted Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to Potassium Tungstate: Properties, Applications, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium tungstate (B81510) (K₂WO₄), detailing its fundamental chemical and physical properties. It is intended to serve as a resource for professionals in research and development, offering insights into its catalytic applications and its role as an inhibitor in biological signaling pathways.

Core Properties of Potassium Tungstate

This compound is an inorganic salt with the chemical formula K₂WO₄. It is a white crystalline solid, soluble in water and insoluble in alcohol. Below is a summary of its key quantitative properties.

| Property | Value | Citations |

| Chemical Formula | K₂WO₄ | |

| Molecular Weight | 326.03 g/mol | |

| CAS Number | 7790-60-5 | |

| Appearance | White crystalline powder | [1] |

| Density | 3.12 g/mL at 25 °C | [1] |

| Melting Point | 921 °C | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Alcohol | Insoluble | [1] |

Catalytic Applications: Experimental Protocol

This compound is an effective catalyst, particularly in oxidation reactions. Its utility has been demonstrated in the decontamination of chemical warfare agent simulants through oxidative processes.

Detailed Protocol: Catalytic Oxidation of 2-Chloroethyl Phenylsulfide (2-CEPS)

This protocol is adapted from a study on a green decontamination system for 2-CEPS, a simulant for sulfur mustard gas. The system utilizes this compound as a catalyst for oxidation by hydrogen peroxide.[1]

Objective: To efficiently oxidize 2-CEPS to less toxic compounds using a K₂WO₄-catalyzed reaction with H₂O₂.

Materials:

-

2-Chloroethyl phenylsulfide (2-CEPS)

-

This compound (K₂WO₄)

-

Hydrogen peroxide (H₂O₂)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Organic solvents (e.g., isopropanol)

-

Deionized water

Procedure:

-

Preparation of Decontamination Solution: A stock solution is prepared containing hydrogen peroxide, a surfactant, and organic solvents. This compound is added to this solution to act as the catalyst. The concentration of K₂WO₄ is a key variable and can be adjusted to control the reaction rate.

-

Reaction Initiation: An aliquot of 2-CEPS is added to the decontamination solution. A typical substrate-to-decontaminant volume ratio is 1:50 to ensure dissolution and facilitate contact with the catalyst.

-

Reaction and Sampling: The mixture is agitated continuously. At specified time intervals (e.g., every 15 minutes), samples are taken to monitor the progress of the reaction.

-

Sample Extraction: To quench the reaction and extract the remaining 2-CEPS, 2 mL of chloroform is added to the sample, and the mixture is agitated for 2 minutes.

-

Analysis: The extracted solution is filtered through a 0.22 µm filter. The concentration of 2-CEPS is quantified using High-Performance Liquid Chromatography (HPLC). Intermediates and final products are identified using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Analytical Conditions for GC-MS:

-

Injection Mode: Splitless (1.0 min)

-

Injection Volume: 1.0 μL

-

Inlet Temperature: 280°C

-

Oven Program: Initial temperature of 40°C for 1 min, then ramped at 10°C/min to 280°C and held for 5 min.

-

Substance Identification: Comparison of mass spectra with the NIST mass spectral library.[1]

Visualization of Experimental and Biological Mechanisms

The following diagrams, generated using the DOT language, illustrate the catalytic and inhibitory roles of the tungstate ion.

Biological Activity: Mechanism of Enzyme Inhibition

In the context of drug development and biological research, the tungstate anion (WO₄²⁻) is recognized as a potent inhibitor of several enzymes, most notably protein tyrosine phosphatases (PTPs).

PTPs are crucial regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. The tungstate ion's inhibitory action stems from its structural similarity to the phosphate (B84403) group. It acts as a transition-state analog, binding tightly to the active site of the phosphatase. This competitive inhibition prevents the enzyme from binding to its natural phosphorylated substrates, thereby blocking the dephosphorylation process and modulating the downstream signaling cascade. This mechanism makes tungstate and its derivatives subjects of interest in the study of diseases characterized by aberrant PTP activity.

References

A Technical Guide to the Physical Properties of Potassium Tungstate

This in-depth technical guide provides a comprehensive overview of the melting point and density of potassium tungstate (B81510) (K₂WO₄). It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this inorganic compound. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of the workflow for determining these fundamental physical properties.

Core Physical Properties of Potassium Tungstate

This compound is a white crystalline powder, also appearing as colorless crystals.[1][2] It is known for its solubility in water and insolubility in alcohol.[1][3] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[4]

Data Presentation: Melting Point and Density

The melting point and density of this compound have been determined and are summarized in the table below. These values are critical for various applications, including its use as an analytical reagent, in the production of bronze, and in the refinement of tungsten.[1][4]

| Physical Property | Value | Conditions |

| Melting Point | 921 °C | (lit.)[1][3][4][5][6][7][8] |

| 923 °C | ||

| Density | 3.12 g/mL | at 25 °C (lit.)[3][5][6][7][8][9] |

| 3.12 g/cm³ | at 25 °C[10] | |

| 3.11 g/cm³ | at 20 °C[11] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting point and density of an inorganic salt like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. For a high-melting-point inorganic compound such as this compound, a capillary melting point apparatus is a suitable instrument.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[12][13]

Apparatus:

-

Capillary tubes (sealed at one end)[15]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[14]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[15]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[14]

-

Heating and Observation:

-

For a substance with a known high melting point, the apparatus can be heated rapidly to a temperature about 20-30 °C below the expected melting point (around 890 °C for this compound).[15]

-

The heating rate is then reduced to a slow and steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[13]

-

The sample is observed through the magnifying eyepiece.

-

-

Data Recording:

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[12]

-

For a pure substance, this range is typically narrow.

-

Determination of Density

The density of a solid can be determined by measuring its mass and volume. For a powdered solid like this compound, the density is typically determined using a pycnometer or by the principle of fluid displacement.

Principle: Density is calculated as mass per unit volume (ρ = m/V). The mass is measured using an analytical balance, and the volume can be determined by measuring the volume of a liquid displaced by the solid.[16]

Apparatus:

-

Analytical balance

-

Pycnometer or a graduated cylinder

-

A liquid in which this compound is insoluble (e.g., a non-polar solvent like toluene (B28343) or kerosene, as it is soluble in water)

-

Spatula

-

Thermometer

Procedure (using a graduated cylinder):

-

Mass Measurement: A known mass of this compound powder is accurately weighed using an analytical balance.

-

Initial Volume Measurement: A specific volume of the chosen inert liquid is measured in a graduated cylinder. The initial volume (V₁) is recorded by reading the bottom of the meniscus.

-

Displacement: The weighed this compound powder is carefully added to the liquid in the graduated cylinder, ensuring no loss of material and no splashing of the liquid. It is important to ensure all the powder is submerged and any air bubbles are removed.

-

Final Volume Measurement: The new volume of the liquid plus the submerged solid (V₂) is recorded.

-

Calculation:

-

The volume of the this compound sample is the difference between the final and initial volume readings (V = V₂ - V₁).

-

The density (ρ) is then calculated by dividing the mass (m) of the sample by its volume (V): ρ = m / V.

-

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

Workflow for determining physical properties.

References

- 1. news.chinatungsten.com [news.chinatungsten.com]

- 2. This compound-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 3. This compound CAS#: 7790-60-5 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound 94 7790-60-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. 钨酸钾 94% | Sigma-Aldrich [sigmaaldrich.com]

- 9. sajanoverseas.org [sajanoverseas.org]

- 10. americanelements.com [americanelements.com]

- 11. This compound [chemister.ru]

- 12. ursinus.edu [ursinus.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sites.evergreen.edu [sites.evergreen.edu]

Unveiling the High-Temperature Polymorphism of Potassium Tungstate: A Technical Guide

For Immediate Release

Potsdam, Germany – December 19, 2025 – Researchers and materials scientists can now access a comprehensive technical guide detailing the high-temperature phase transitions of potassium tungstate (B81510) (K₂WO₄), a compound of significant interest in various industrial and scientific applications. This document provides an in-depth analysis of the structural transformations the material undergoes at elevated temperatures, supported by quantitative data, detailed experimental protocols, and visual representations of the transition pathways.

Potassium tungstate is known to exhibit a series of structural changes as it is heated, transitioning through multiple solid-state phases before melting. Understanding these transformations is crucial for its application in fields such as crystal growth, catalysis, and as a component in molten salt systems. This guide consolidates key findings to provide a clear and detailed overview for professionals in research, development, and drug formulation.

High-Temperature Phase Transitions of this compound (K₂WO₄)

This compound undergoes two solid-solid phase transitions before melting. At room temperature, it exists in a monoclinic crystal structure (Phase III). As the temperature increases, it transforms into another solid phase (Phase II), followed by a transition to a high-temperature hexagonal phase (Phase I) before finally melting.

The sequence of these transformations can be summarized as follows:

Phase III (monoclinic) ↔ Phase II ↔ Phase I (hexagonal) → Liquid

These transitions are reversible upon cooling. The room temperature phase of K₂WO₄ is isostructural with monoclinic K₂MoO₄, belonging to the space group C2/m[1]. The high-temperature hexagonal phase is isostructural with α-K₂SO₄[2].

A critical evaluation of thermodynamic data has provided the following transition temperatures and enthalpy changes for these events.

Data Presentation: Thermodynamic Properties of K₂WO₄ Phase Transitions

The following table summarizes the quantitative data for the high-temperature phase transitions of this compound.

| Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Solid-Solid: Phase III → Phase II | 367 ± 2 | 2.8 ± 0.3 |

| Solid-Solid: Phase II → Phase I | 442 ± 5 | 4.6 ± 0.5 |

| Fusion (Melting): Phase I → Liquid | 921 ± 2 | 33.1 ± 1.0 |

Data sourced from a critical evaluation and calorimetric study of alkali metal chromates, molybdates, and tungstates.

Crystallographic Data of K₂WO₄ Polymorphs

| Phase | Crystal System | Space Group |

| Phase III | Monoclinic | C2/m |

| Phase I | Hexagonal | P6₃/mmc |

Note: The crystal structure for the intermediate Phase II has not been definitively detailed in the available literature.

Experimental Protocols

The characterization of these high-temperature phase transitions relies primarily on two analytical techniques: Differential Scanning Calorimetry (DSC) and High-Temperature X-ray Diffraction (HT-XRD).

Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for determining the transition temperatures and enthalpies of phase transitions in this compound.

Objective: To measure the heat flow associated with phase transitions in K₂WO₄ as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC) capable of reaching at least 1000°C.

-

Inert sample pans (e.g., platinum, alumina).

-

Analytical balance (precision ± 0.01 mg).

-

Inert purge gas (e.g., high-purity nitrogen or argon).

Sample Preparation:

-

High-purity this compound (K₂WO₄) powder is used.

-

The sample is gently ground in an agate mortar and pestle to ensure a fine, homogeneous powder, which promotes uniform heat transfer.

-

A small amount of the powdered sample (typically 5-15 mg) is accurately weighed and placed into an inert sample pan.

-

The pan is hermetically sealed (if possible and appropriate for the temperature range) or covered with a lid. An empty, sealed pan is used as a reference.

Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent any oxidative reactions at high temperatures[3].

-

The temperature program is initiated. A typical program involves:

-

An initial isothermal period at a temperature below the first expected transition (e.g., 300°C) to ensure thermal equilibrium.

-

A controlled heating ramp at a constant rate (e.g., 10 K/min) up to a temperature above the melting point (e.g., 950°C)[4]. Slower heating rates can be used to improve temperature resolution, while faster rates increase sensitivity[5][6][7].

-

A controlled cooling ramp at the same rate back to the starting temperature to observe the reversibility of the transitions.

-

-

The heat flow to the sample is recorded as a function of temperature. Endothermic events (solid-solid transitions, melting) and exothermic events (crystallization) are observed as peaks on the DSC thermogram.

-

The onset temperature of the endothermic peaks is taken as the transition temperature. The area under each peak is integrated to determine the enthalpy of the transition.

High-Temperature X-ray Diffraction (HT-XRD)

This protocol describes the methodology for identifying the crystal structures of the different phases of this compound at elevated temperatures.

Objective: To obtain X-ray diffraction patterns of K₂WO₄ at various temperatures to determine its crystal structure and lattice parameters as it undergoes phase transitions.

Apparatus:

-

X-ray diffractometer equipped with a high-temperature chamber or furnace.

-

Position-sensitive detector for rapid data acquisition.

-

Inert or vacuum atmosphere control.

Sample Preparation:

-

High-purity K₂WO₄ powder is prepared as described for the DSC analysis (fine grinding) to ensure random crystallite orientation[8][9][10].

-